Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Descripción

Chemical Identity and Nomenclature

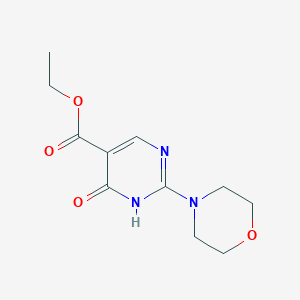

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a pyrimidine derivative characterized by a morpholine substituent at the 2-position, a hydroxyl group at the 4-position, and an ethyl carboxylate ester at the 5-position. Its systematic IUPAC name is ethyl 2-morpholin-4-yl-6-oxo-1,4-dihydro-5-pyrimidinecarboxylate , reflecting its structural features. Key identifiers include:

The compound’s structure combines a pyrimidine core with a morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms. This configuration enables diverse intermolecular interactions, including hydrogen bonding via the hydroxyl group and nitrogen atoms.

Historical Context of Morpholinopyrimidine Compounds

Morpholinopyrimidine derivatives emerged as significant scaffolds in medicinal chemistry during the early 21st century, particularly in kinase inhibitor research. The morpholine ring’s electron-deficient nature and capacity for hydrophobic interactions made it a preferred substituent for modulating drug solubility and target binding. Early applications focused on PI3K/mTOR pathway inhibitors, where morpholinopyrimidines demonstrated dual inhibitory activity against cancer cell proliferation.

For example, compounds like CH5132799 (a 4-morpholinopyrimidine) highlighted the scaffold’s potential in oncology by inhibiting Akt phosphorylation at nanomolar concentrations. This compound itself gained attention as a synthetic intermediate for generating chloro derivatives, enabling further functionalization in drug discovery.

Significance in Pyrimidine Chemistry Research

The compound’s structural features make it a versatile tool in pyrimidine chemistry:

- Reactivity : The hydroxyl group at position 4 participates in nucleophilic substitution reactions. For instance, treatment with oxalyl chloride converts it to a chlorinated derivative, a key step in synthesizing kinase inhibitors.

- Functional Group Diversity : The ethyl carboxylate at position 5 allows ester hydrolysis or reduction, facilitating the creation of analogs with varied pharmacokinetic properties.

- Morpholine Contribution : The morpholine ring enhances water solubility and serves as a hydrogen bond acceptor, improving interactions with biological targets like PI3Kα and mTOR.

Recent studies emphasize its role in generating hybrids with antiproliferative activity. For example, pyrimidine-morpholine hybrids demonstrated IC₅₀ values as low as 5.10 µM against SW480 colorectal cancer cells, rivaling standard chemotherapeutics.

Position in Contemporary Chemical Research

This compound remains pivotal in developing targeted therapies:

- Anticancer Agents : Derivatives of this compound inhibit PI3Kα (IC₅₀ = 0.17–1.27 µM) and mTOR (IC₅₀ = 0.83–2.85 µM), making them candidates for dual-target oncology therapies.

- Anti-Inflammatory Applications : Schiff base derivatives, such as 12b and 12d , suppress nitric oxide (NO) production in macrophages by downregulating iNOS and COX-2 expression.

- Synthetic Flexibility : The compound serves as a precursor for synthesizing fluorinated and sulfonated analogs, expanding its utility in structure-activity relationship (SAR) studies.

Ongoing research explores its incorporation into hybrid molecules, such as pyrimidine-morpholine conjugates with pyrazole or triazole moieties, to enhance bioactivity and selectivity.

Propiedades

IUPAC Name |

ethyl 2-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-2-18-10(16)8-7-12-11(13-9(8)15)14-3-5-17-6-4-14/h7H,2-6H2,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWSURXCRLIMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349843 | |

| Record name | Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25693-41-8 | |

| Record name | Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate typically involves the reaction of ethyl 2-amino-4-hydroxy-5-pyrimidinecarboxylate with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Hydroxyl Group Reactivity

The C4 hydroxyl group participates in substitution and derivatization reactions:

Chlorination

Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, forming ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate . This reaction typically proceeds under reflux conditions (110–120°C, 2–8 hours) without solvents, achieving yields >90% .

| Reaction Conditions | Details |

|---|---|

| Reagent | POCl₃ (excess) |

| Temperature | 110–120°C |

| Time | 2–8 hours |

| Yield | >90% |

Nucleophilic Substitution

The chloro derivative undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

-

Amination : Reaction with primary/secondary amines in ethanol at 45–80°C produces 4-alkyl/arylaminopyrimidine derivatives .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids (e.g., arylboronic acids) in dimethoxyethane/water at 80–90°C forms biaryl derivatives .

Ester Group Reactivity

The ethyl ester at C5 undergoes hydrolysis and transesterification:

Hydrolysis

Basic hydrolysis (aqueous NaOH, ethanol) yields 4-hydroxy-2-morpholinopyrimidine-5-carboxylic acid , while acidic conditions (HCl, reflux) produce the corresponding acid chloride .

| Hydrolysis Pathway | Conditions |

|---|---|

| Basic Hydrolysis | 2M NaOH, 70°C, 4–6 hours |

| Acidic Hydrolysis | 6M HCl, reflux, 8–12 hours |

Transesterification

Reaction with higher alcohols (e.g., methanol, isopropanol) in the presence of catalytic acid (H₂SO₄) facilitates ester exchange, enabling the synthesis of methyl or isopropyl analogs .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[3,4-d]pyrimidines : Condensation with hydrazine derivatives in glacial acetic acid yields tricyclic systems with antitumor potential .

-

Pyridazinones : Reaction with Grignard reagents (e.g., CH₃MgBr) followed by cyclization forms pyridazinone derivatives, useful in angiotensin II receptor antagonist synthesis .

Metal-Catalyzed Functionalization

Palladium-mediated reactions enable late-stage diversification:

-

Buchwald–Hartwig Amination : Coupling with aryl halides using Pd(OAc)₂/Xantphos forms C–N bonds at C4 .

-

Heck Reaction : Alkenylation at C5 using aryl halides and alkenes under Pd catalysis .

Comparative Reaction Data

Key transformations are summarized below:

This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclization reactions makes it a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and angiotensin receptor blockers . Experimental validation through spectroscopic methods (¹H NMR, IR) and X-ray crystallography confirms reaction outcomes and structural integrity.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antimicrobial Activity :

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . -

Antifungal Properties :

Similar to other pyrimidine derivatives, this compound may serve as an intermediate in the synthesis of antifungal agents. Its structural characteristics allow it to potentially inhibit fungal growth, making it a candidate for further exploration in antifungal drug development . -

Intermediate in Drug Synthesis :

This compound is also noted as an important intermediate in the synthesis of various pharmaceuticals, including those targeting cardiovascular diseases and hypertension . Its unique morpholino group contributes to the bioactivity of the final products.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant antibacterial activity against E. coli and S. aureus. The structure-activity relationship indicated that modifications to the morpholino group could enhance efficacy .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic route for this compound highlighted a two-step process that improved yield while reducing environmental impact. This method utilized readily available starting materials and mild reaction conditions, making it suitable for large-scale production .

Mecanismo De Acción

The mechanism of action of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Structural Modifications and Key Differences

The following table summarizes critical structural and physicochemical distinctions between Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate and its analogs:

Physicochemical Properties

- Solubility: The morpholine group (oxygen-containing) improves aqueous solubility compared to phenyl or piperidine analogs .

- Reactivity: The hydroxyl group at position 4 in the morpholino derivative allows for esterification or phosphorylation, whereas methyl or thioether substituents (e.g., CAS 100318-76-1) limit such modifications .

- Stability: Morpholine’s ether linkage confers stability under physiological conditions, whereas thioethers (e.g., -SCH₃) may oxidize to sulfoxides .

Actividad Biológica

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring and a morpholine moiety, with a hydroxyl group at the 4-position and a carboxylate group at the 5-position. Its molecular formula is with a molecular weight of approximately 253.258 g/mol. The unique structural characteristics contribute to its biological activities, making it a valuable compound in research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve modulation of key signaling pathways such as the RAS/RAF/MEK/ERK pathway, leading to reduced cell proliferation and increased cell cycle arrest in the G2/M phase .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 2.2 | Induction of apoptosis |

| MCF-7 | 5.0 | Cell cycle arrest |

| PANC-1 | 3.0 | Inhibition of EGFR phosphorylation |

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective and anti-neuroinflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in stimulated human microglial cells, which could be beneficial for treating neurodegenerative diseases .

Table 2: Neuroprotective Activity Findings

| Assay Type | Result |

|---|---|

| Nitric Oxide Production | Inhibition in microglia (p < 0.05) |

| TNF-α Production | Significant reduction observed |

| Cell Viability Assay | Increased viability under stress conditions |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been found to inhibit various enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Receptor Modulation : Its structure allows it to bind effectively to receptors involved in cell signaling, influencing processes like apoptosis and cell proliferation.

- Cellular Pathway Interference : The compound modulates critical signaling pathways that regulate cell growth and survival, particularly in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics reported that treatment with the compound resulted in a significant decrease in tumor size in xenograft models, supporting its potential as an anticancer agent .

- Neuroinflammation Research : Another study demonstrated that the compound reduced neuroinflammation markers in animal models of Alzheimer's disease, suggesting its utility in neurodegenerative conditions .

Q & A

Q. What synthetic methodologies are employed for the preparation of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate?

The compound is synthesized via multicomponent reactions such as the Biginelli condensation , which involves cyclocondensation of aldehydes, β-keto esters, and urea derivatives. Post-synthetic modifications, such as nucleophilic substitution or cyclization, introduce the morpholine moiety. Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical for yield and purity, as seen in analogous pyrimidine syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

Q. What are the key solubility and stability considerations for this compound in experimental protocols?

The ester and hydroxyl groups confer polarity, enabling solubility in DMSO or methanol. Stability tests under varying pH and temperature are essential. For example, the ethyl ester may hydrolyze under basic conditions, requiring neutral buffers in biological assays. Storage at -20°C in anhydrous environments is recommended, based on stability profiles of related pyrimidines .

Advanced Questions

Q. How can discrepancies between calculated (DFT) and experimental (X-ray) bond lengths/angles be resolved?

Discrepancies often arise from crystal packing effects or dynamic motion in solution. Researchers should:

- Compare multiple crystal structures (e.g., bond angles in ) to identify trends.

- Perform DFT calculations with solvent and dispersion corrections to approximate experimental conditions.

- Analyze Hirshfeld surfaces to assess intermolecular interactions influencing crystallographic data .

Q. What strategies address low yields in the introduction of the morpholine group during synthesis?

Low yields may stem from steric hindrance or competing side reactions. Mitigation approaches include:

- Using high-boiling solvents (e.g., DMF) to facilitate nucleophilic substitution at elevated temperatures.

- Employing phase-transfer catalysts to enhance reagent compatibility.

- Monitoring reaction progress via TLC/HPLC to optimize time, as detailed in morpholine-containing analogs .

Q. How does the morpholine substituent influence the compound's reactivity in downstream derivatization?

The morpholine group enhances electron density at the pyrimidine ring, directing electrophilic substitutions to the 4- and 6-positions. Its steric bulk may slow reactions at adjacent sites. Computational modeling (e.g., Fukui indices) predicts reactive hotspots, guiding selective modifications like halogenation or cross-coupling, as observed in morpholine-functionalized heterocycles .

Key Notes

- Methodological answers emphasize experimental design, data reconciliation, and advanced analytical techniques.

- References align with crystallographic software (SHELX, ORTEP), synthetic routes (Biginelli), and structural analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.